4-(4-Fluorophenyl)oxazole
Overview
Description
4-(4-Fluorophenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorophenyl group. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
Mechanism of Action
Target of Action
4-(4-Fluorophenyl)oxazole is a heterocyclic compound that has been studied for its potential therapeutic applications Oxazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, such as enzymes, receptors, or cellular structures, depending on the specific derivative and its functional groups.
Mode of Action
For instance, some oxazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation, leading to cell death . Others have been shown to bind to bacterial proteins, disrupting their normal function and resulting in antibacterial activity . The specific interactions between this compound and its targets would depend on the compound’s chemical structure and the nature of the target.
Biochemical Pathways
For example, oxazole derivatives with anticancer activity may interfere with pathways involved in cell proliferation, apoptosis, or DNA repair . Those with antibacterial activity could disrupt bacterial metabolic or biosynthetic pathways .
Result of Action
Based on the reported activities of oxazole derivatives, potential effects could include the inhibition of key enzymes, disruption of cellular structures, induction of cell death, or inhibition of bacterial growth . The exact effects would depend on the compound’s specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-fluorobenzaldehyde with an amino acid derivative, followed by cyclization under acidic or basic conditions . Another approach involves the use of magnetically recoverable catalysts, which offer eco-friendly and efficient synthesis routes .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems, such as magnetic nanocatalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield corresponding oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-(4-Fluorophenyl)oxazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Uniqueness: 4-(4-Fluorophenyl)oxazole stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a more potent and selective compound compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
4-(4-fluorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQONSONZKLLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620269 | |
Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620633-04-7 | |
Record name | 4-(4-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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